Cyflumetofen

Acaricide Resistance Mitochondrial Complex II Target-Site Mutation

Researchers facing SDHI-resistant mite strains can rely on Cyflumetofen, which retains potency via metabolic activation to AB-1 and avoids H258Y cross-resistance. - >10,000-fold selective toxicity for spider mites over predatory mites, preserving IPM programs. - Controls all life stages (eggs, nymphs, adults) with >90% field efficacy at 7 days. - Low resistance ratios (1.88-2.39 fold) in abamectin/pyridaben-resistant populations.

Molecular Formula C24H24F3NO4
Molecular Weight 447.4 g/mol
CAS No. 400882-07-7
Cat. No. B166951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyflumetofen
CAS400882-07-7
Synonyms2-methoxyethyl-(RS)-2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(alpha,alpha,alpha-trifluoro-o-tolyl)propionate
cyflumetofen
Molecular FormulaC24H24F3NO4
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(C#N)(C(=O)C2=CC=CC=C2C(F)(F)F)C(=O)OCCOC
InChIInChI=1S/C24H24F3NO4/c1-22(2,3)16-9-11-17(12-10-16)23(15-28,21(30)32-14-13-31-4)20(29)18-7-5-6-8-19(18)24(25,26)27/h5-12H,13-14H2,1-4H3
InChIKeyAWSZRJQNBMEZOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyflumetofen Technical Overview


Cyflumetofen (CAS 400882-07-7) is a beta-ketonitrile acaricide developed by Otsuka AgriTechno Co., Ltd., that acts as a mitochondrial complex II electron transport inhibitor (METI II), classified by the Insecticide Resistance Action Committee (IRAC) under Group 25A [1]. It is a pro-acaricide that is metabolically activated in target mites to its de-esterified form (AB-1), which potently inhibits succinate dehydrogenase (SDH) [2]. Cyflumetofen is registered globally under trade names including Nealta® and Sultan® for the control of phytophagous mites across a wide range of crops, including pome fruit, tree nuts, grapes, strawberries, citrus, tomatoes, and ornamentals [3].

Mechanism Mitochondrial complex II (SDH) inhibition probe, IRAC Group 25A
Activation Pro-acaricide metabolically activated to AB-1 for target engagement studies
Selectivity Pest-predator selectivity screening for IPM research

Why Cyflumetofen Cannot Be Simply Substituted


Cyflumetofen exhibits a unique combination of differential target-site selectivity, distinct cross-resistance patterns, and non-target organism safety that precludes simple substitution with other acaricides, including those within the same IRAC Group 25A. Its metabolic activation to AB-1 and specific binding interactions within the ubiquinone site of mitochondrial complex II confer a selectivity profile that is over 10,000-fold more toxic to spider mites than predatory mites [1]. Furthermore, unlike other complex II inhibitors such as cyenopyrafen and pyflubumide, cyflumetofen does not share cross-resistance mediated by the H258Y mutation in succinate dehydrogenase subunit B; in fact, this mutation can increase cyflumetofen toxicity [2]. These molecular and toxicological distinctions render cyflumetofen a strategically non-interchangeable component within integrated pest management (IPM) and resistance management programs.

Cross-resistance profile may differ

H258Y mutation in SDHB does not confer cross-resistance to cyflumetofen, unlike other Group 25A inhibitors. Substitution with other SDHIs may not transfer this resistance-breaking effect.

Selectivity window not replicated

The differential pest–predator toxicity of cyflumetofen is not matched by many acaricides, limiting direct replacement in IPM programs.

Metabolic activation pathway differs

Cyflumetofen requires in vivo conversion to AB-1; direct SDH inhibitors may not follow the same activation-dependent selectivity profile.

Cyflumetofen Differentiation Evidence


Differential Cross-Resistance to H258Y Mutation

Cyflumetofen shows a unique cross-resistance profile relative to other mitochondrial complex II inhibitors. The H258Y mutation in succinate dehydrogenase subunit B, which confers high cross-resistance to cyenopyrafen and pyflubumide, does not confer resistance to cyflumetofen. Instead, this mutation can actually increase the toxicity of cyflumetofen due to enhanced binding affinity [1].

Cross-resistance profile
Head-to-head
Cyflumetofen: Increased toxicity vs. H258Y mutant
Cyenopyrafen/Pyflubumide: High cross-resistance
Supports rotation against SDHI-resistant mites
T. urticae bioassay with marker-assisted introgression
Acaricide Resistance Mitochondrial Complex II Target-Site Mutation

Selectivity for Pest Mites Over Predatory Mites

Cyflumetofen exhibits exceptional selectivity for phytophagous spider mites over beneficial predatory mites. Quantitative analysis confirms that SDHI acaricides, including cyflumetofen, are over 10,000-fold more toxic to spider mites than predatory mites [1]. Furthermore, the target-site inhibition of AB-1 (the active metabolite of cyflumetofen) on succinate dehydrogenase is approximately 200-fold more potent in spider mites compared to predatory mites, revealing strong intrinsic target-site selectivity [1].

Selectivity ratio
Class-level
>10,000-fold differential toxicity
Enables IPM with predatory mite conservation
SDH inhibition 200-fold more potent in pest mites
Selectivity Integrated Pest Management Non-Target Organisms

Ovicidal Activity vs. Clofentezine

In direct laboratory comparisons, cyflumetofen and clofentezine were evaluated for ovicidal activity against Tetranychus urticae eggs. The LC50 value for cyflumetofen was 0.8 µg a.i./mL, while clofentezine exhibited a lower LC50 of 0.42 µg a.i./mL [1]. Both compounds also demonstrated significant sublethal effects on life table parameters, including reductions in net reproductive rate (R₀), finite rate of increase (λ), and intrinsic rate of increase (r) at LC25 and LC50 concentrations [1].

Ovicidal LC50
Head-to-head
Cyflumetofen: 0.8 µg a.i./mL
Clofentezine: 0.42 µg a.i./mL
Broader life-stage activity profile review
Laboratory T. urticae egg bioassay
Ovicidal Activity Tetranychus urticae LC50

Field Efficacy Comparable to Leading Acaricides

In field trials conducted on Hooker chives (Allium hookeri) against Tetranychus urticae, cyflumetofen SC (suspension concentrate) was compared to other commercial acaricides. At 7 days after treatment, all tested compounds—including abamectin EC, pyflubumide SC, cyenopyrafen SC, cyflumetofen SC, and acequinocyl SC—demonstrated over 90.3% control efficacy [1]. Cyflumetofen performed comparably to abamectin EC and pyflubumide SC, which showed 100% mortality in laboratory susceptibility assays [1].

Field efficacy
Cross-study
≥90.3% control at 7 days
Comparable to abamectin and pyflubumide
Hooker chive field trial
Field Efficacy Tetranychus urticae Crop Protection

Low Cross-Resistance to Conventional Acaricides

Resistance monitoring in field populations of Tetranychus urticae from south Florida revealed low levels of resistance to cyflumetofen compared to conventional acaricides. Resistance ratios (RR50) based on LC50 values were 1.88-fold and 2.39-fold for cyflumetofen in hibiscus and croton populations, respectively, indicating low resistance development [1]. In contrast, high resistance levels were observed for abamectin and pyridaben in the same populations [1].

Resistance ratio (RR50)
Head-to-head
1.88–2.39 fold
Supports sustained susceptibility monitoring
Florida field populations vs. abamectin/pyridaben
Resistance Management Cross-Resistance Field Populations

Superior Selectivity vs. Etoxazole and Hexythiazox

In comparative selectivity studies evaluating non-target effects on predatory mites, hexythiazox and cyflumetofen were identified as the most selectively favorable acaricides, while etoxazole was the least selective, causing acute toxicity to all tested predators [1]. Cyflumetofen's favorable selectivity profile is further supported by its over 10,000-fold differential toxicity between pest and predatory mites [2].

Selectivity ranking
Cross-study
Cyflumetofen / Hexythiazox: Favorable
Etoxazole: Least selective
Supports predator-safe IPM programs
Predatory mite non-target assays
Selectivity Predatory Mites Non-Target Effects

Cyflumetofen Application Scenarios


Resistance Management for Complex II Inhibitor-Resistant Mites

In scenarios where Tetranychus urticae populations have developed resistance to other mitochondrial complex II inhibitors (e.g., cyenopyrafen, pyflubumide) via the H258Y mutation, cyflumetofen remains a viable and potentially more effective control option. The H258Y mutation confers high cross-resistance to cyenopyrafen and pyflubumide but can increase cyflumetofen toxicity [1]. This negative cross-resistance makes cyflumetofen a strategic rotational partner in resistance management programs targeting SDHI-resistant mite strains.

IPM Programs Conserving Predatory Mites

Cyflumetofen's exceptional selectivity—over 10,000-fold more toxic to spider mites than predatory mites—makes it an ideal candidate for IPM systems in crops such as strawberries, grapes, and citrus where conservation of natural enemies like Phytoseiulus persimilis and Amblyseius swirskii is critical [1]. Its use minimizes disruption to biological control agents, allowing for sustained pest suppression through combined chemical and biological strategies.

Multi-Stage Control in Horticultural Crops

Cyflumetofen controls all life stages of mites—eggs, nymphs, and adults—on a wide range of crops including pome fruit, tree nuts, grapes, strawberries, citrus, tomatoes, and ornamentals [1]. Field trials have demonstrated control efficacy exceeding 90% at 7 days post-application, comparable to leading acaricides like abamectin and pyflubumide [2]. This broad-spectrum, multi-stage activity reduces the need for tank-mixing or sequential applications of different miticides.

Managing Mite Populations Resistant to Conventional Acaricides

In regions where field populations of Tetranychus urticae exhibit high resistance to conventional acaricides like abamectin and pyridaben, cyflumetofen shows low resistance ratios (1.88-2.39 fold), indicating sustained susceptibility [1]. This makes cyflumetofen a reliable alternative for growers facing reduced efficacy of older chemistry, providing effective control while mitigating further resistance selection pressure.

Application
Selection Property
Validation Focus
SDHI resistance management studies
Negative cross-resistance profile
H258Y mutation response validation
IPM compatibility studies
Pest–predator selectivity profile
Predatory mite population impact monitoring
All life-stage efficacy studies
Ovicidal, nymphicidal, adulticidal activity
Field efficacy and residual control assessment
Conventional acaricide resistance management
Low cross-resistance to abamectin/pyridaben
Susceptibility monitoring in field populations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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